1,3-Dinitronaphthalene

Description

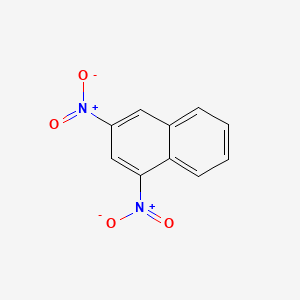

This compound is a dinitronaphthalene.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULALSFRIGPMWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025164 | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dinitronaphthalene is a beige powder. (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

606-37-1 | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D55U333CQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295 to 298 °F (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

synthesis and properties of 1,3-Dinitronaphthalene

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dinitronaphthalene

Introduction

This compound is an aromatic hydrocarbon of significant interest in various chemical research fields. Its molecular structure, characterized by a naphthalene (B1677914) core substituted with two nitro groups at the 1 and 3 positions, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

It is important to note that the direct nitration of naphthalene, 1-nitronaphthalene, or 2-nitronaphthalene (B181648) does not yield this compound; these reactions lead to heteronuclear nitration, producing other isomers such as 1,5- and 1,8-dinitronaphthalene.[1]

Synthesis of this compound

The synthesis of this compound is not straightforward and cannot be achieved by direct nitration of naphthalene. A notable method involves the dinitration of a Diels-Alder adduct of naphthalene followed by pyrolysis.[1] Another approach involves the removal of a chlorine atom from an aromatic nitrochloro compound.[2]

Synthesis via Diels-Alder Adduct Intermediate

This process involves the formation of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene (B6142220), which is then mononitrated and subsequently dinitrated. The resulting dinitro adduct is then subjected to pyrolysis to yield this compound and hexachlorocyclopentadiene.[1]

Caption: Synthesis of this compound via a Diels-Alder adduct.

Experimental Protocols

Preparation of this compound from Mononitrated Diels-Alder Adduct

This protocol is based on the method described in U.S. Patent 3,065,278.[1]

Materials:

-

Mononitrated Diels-Alder diadduct of hexachlorocyclopentadiene and naphthalene (C₂₀H₉Cl₁₂NO₂)

-

Mixed acid (e.g., a mixture of nitric acid and sulfuric acid)

Procedure:

-

25 parts by weight of the mononitrated diadduct is heated with 75 parts of mixed acid.

-

The reaction mixture is maintained at a controlled temperature to facilitate the second nitration.

-

Upon completion of the reaction, the mixture is cooled, and the dinitrated product is isolated.

-

The isolated dinitro derivative is then subjected to pyrolysis at a temperature of 250-300°C under a reduced pressure of approximately 15 mm Hg.

-

The pyrolysis yields this compound and hexachlorocyclopentadiene. The products can be separated by distillation.

Purification: The crude this compound can be purified by recrystallization. A unique method for separating this compound from 2-nitronaphthalene involves selective sulfonation of the latter with 96% sulfuric acid, leaving the this compound unaffected.[1] The unreacted this compound precipitates upon water treatment and can be collected by filtration.[1]

Properties of this compound

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₆N₂O₄ | [3][4][5][6] |

| Molecular Weight | 218.17 g/mol | [3][4][5][7] |

| Appearance | Beige powder | [7][8] |

| Melting Point | 146-148 °C | [3][5][9] |

| Boiling Point | ~359-378 °C | [3][5] |

| Density | ~1.433 g/cm³ (estimate) | [3] |

| Solubility | Insoluble in water | [7][8] |

| Stability | Stable, but may be sensitive to heat or shock. Incompatible with strong bases and oxidizing agents. | [3][7][8] |

Spectral Data

| Spectral Data Type | Key Features | References |

| ¹H NMR | Spectral data is available. | [7][10] |

| ¹³C NMR | Spectral data is available. | [10][11] |

| Mass Spectrometry (GC-MS) | The compound has been characterized by GC-MS. | [7][12] |

Reactivity and Applications

This compound has been utilized in studies of photocatalytic oxidation reactions in the presence of TiO₂.[3][8] It is also used as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[4]

Safety and Hazards

This compound is associated with several hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][7] Symptoms of exposure can include irritation of mucous membranes, headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[7] It is also suspected of causing genetic defects.[13]

Caption: General experimental workflow for this compound.

References

- 1. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 606-37-1 | FD33581 | Biosynth [biosynth.com]

- 5. accustandard.com [accustandard.com]

- 6. Naphthalene, 1,3-dinitro- [webbook.nist.gov]

- 7. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound 97 606-37-1 [sigmaaldrich.com]

- 10. This compound(606-37-1) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 1,3-Dinitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-dinitronaphthalene, a key nitroaromatic compound. The following sections detail the crystallographic data, experimental protocols for its determination, and an exploration of the intermolecular forces that govern its solid-state assembly. This information is crucial for understanding the physicochemical properties of this compound and for its application in materials science and drug development.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1.[1] A comprehensive summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.5552(8) Å |

| b | 7.763(1) Å |

| c | 9.073(1) Å |

| α | 110.742(9)° |

| β | 99.570(9)° |

| γ | 100.309(9)° |

| Cell Volume (V) | 474.1(2) ų |

| Molecules per Cell (Z) | 2 |

| Calculated Density (Dx) | 1.528 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 293 K |

| Final R-factor | 0.064 for 1213 observed reflections |

Table 1: Crystallographic data for this compound.[1]

Molecular Geometry and Intermolecular Interactions

The asymmetric unit of the this compound crystal contains one molecule. The naphthalene (B1677914) ring system is essentially planar. A notable feature of the molecular geometry is the significant torsion angle of the nitro group at the C1 position, which is twisted out of the plane of the naphthalene ring by approximately 37°.[1] This deviation is attributed to steric hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C8 position of the naphthalene ring.

The crystal packing of this compound is primarily governed by a combination of weak intermolecular interactions, which are characteristic of nitroaromatic compounds. These include:

-

π-π Stacking: The planar aromatic rings of adjacent molecules are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the naphthalene ring and the oxygen atoms of the nitro groups of neighboring molecules likely play a significant role in the three-dimensional arrangement of the molecules in the crystal.

These types of interactions are crucial in determining the packing efficiency and the physical properties of the crystalline material.

Experimental Protocols

The determination of the crystal structure of this compound involved a series of well-defined experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[1]

Protocol:

-

A saturated solution of commercially available this compound was prepared in a mixture of cyclohexane (B81311) and 1,2-dichloroethane.

-

This solution was placed in a small, open vial.

-

The small vial was then placed inside a larger, sealed container that contained a reservoir of a more volatile solvent (the precipitant).

-

Over time, the vapor of the precipitant slowly diffused into the solution containing the compound, reducing its solubility.

-

This gradual decrease in solubility led to the slow formation of well-ordered, single crystals.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head of an Enraf-Nonius CAD-4 diffractometer for data collection.[1]

Protocol:

-

The crystal was cooled to a temperature of 293 K.

-

Copper Kα radiation (λ = 1.54178 Å) was used as the X-ray source.

-

The diffraction data were collected using the 2θ-θ scan technique, where the detector and the crystal rotate in a 2:1 ratio.

-

A set of 1213 independent reflections with I > 2σ(I) were collected and used for structure solution and refinement.

Structure Solution and Refinement

The collected diffraction data was processed to solve and refine the crystal structure. While the specific software used in the original 1991 study is not detailed, the general workflow would have followed standard crystallographic procedures of the time, likely employing direct methods for structure solution and full-matrix least-squares for refinement.

Typical Protocol:

-

Data Reduction: The raw diffraction intensities were corrected for Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions were determined using direct methods, a common approach for small molecules.

-

Structure Refinement: The atomic coordinates and thermal parameters were refined using full-matrix least-squares minimization. The refinement process minimizes the difference between the observed and calculated structure factors, leading to the final refined structure with an R-factor of 0.064.

Workflow and Pathway Visualization

The logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound is illustrated in the following diagram.

Experimental workflow for the crystal structure analysis of this compound.

References

Navigating the Solubility Landscape of 1,3-Dinitronaphthalene: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 1,3-Dinitronaphthalene in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Despite a comprehensive review of scientific literature, a notable scarcity of quantitative solubility data for this compound persists. This guide provides the available qualitative information, offers quantitative data for the closely related isomers, 1,5- and 1,8-Dinitronaphthalene, as a valuable reference, and details a robust experimental protocol for determining the solubility of this compound.

Solubility Profile of this compound: Current State of Knowledge

A Reference Point: Solubility of 1,5- and 1,8-Dinitronaphthalene Isomers

To provide a practical reference for researchers, this guide presents a summary of the experimentally determined solubility of the 1,5- and 1,8- isomers of dinitronaphthalene in a range of common organic solvents at various temperatures. It is crucial to note that while these isomers share the same molecular formula, their structural differences can significantly influence their solubility characteristics. Therefore, this data should be used as a comparative benchmark with caution.

Table 1: Mole Fraction Solubility (x) of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene in Various Organic Solvents at Different Temperatures (K)

| Solvent | Isomer | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Acetonitrile | 1,5-Dinitronaphthalene | - | 0.00045 | 0.00054 | 0.00064 | 0.00076 | 0.00090 | 0.00106 | 0.00125 | 0.00147 |

| 1,8-Dinitronaphthalene | 0.00133 | 0.00156 | 0.00183 | 0.00215 | 0.00252 | 0.00295 | 0.00346 | 0.00406 | 0.00477 | |

| Acetone | 1,5-Dinitronaphthalene | - | 0.00139 | 0.00161 | 0.00186 | 0.00215 | 0.00249 | 0.00288 | 0.00333 | 0.00385 |

| 1,8-Dinitronaphthalene | 0.00431 | 0.00494 | 0.00566 | 0.00649 | 0.00744 | 0.00854 | 0.00981 | 0.01127 | 0.01297 | |

| Ethyl Acetate | 1,5-Dinitronaphthalene | - | 0.00115 | 0.00134 | 0.00156 | 0.00181 | 0.00210 | 0.00244 | 0.00282 | 0.00327 |

| 1,8-Dinitronaphthalene | 0.00280 | 0.00322 | 0.00371 | 0.00427 | 0.00491 | 0.00565 | 0.00651 | 0.00750 | 0.00865 | |

| Toluene | 1,5-Dinitronaphthalene | - | 0.00102 | 0.00120 | 0.00141 | 0.00165 | 0.00193 | 0.00226 | 0.00264 | 0.00308 |

| 1,8-Dinitronaphthalene | 0.00213 | 0.00247 | 0.00287 | 0.00333 | 0.00386 | 0.00448 | 0.00520 | 0.00604 | 0.00701 | |

| Methanol | 1,8-Dinitronaphthalene | 0.00015 | 0.00018 | 0.00022 | 0.00026 | 0.00031 | 0.00037 | 0.00044 | 0.00052 | 0.00062 |

| Ethanol | 1,5-Dinitronaphthalene | - | 0.00016 | 0.00019 | 0.00023 | 0.00027 | 0.00032 | 0.00038 | 0.00045 | 0.00053 |

| 1,8-Dinitronaphthalene | 0.00027 | 0.00032 | 0.00038 | 0.00045 | 0.00053 | 0.00063 | 0.00074 | 0.00088 | 0.00104 | |

| n-Propanol | 1,8-Dinitronaphthalene | 0.00034 | 0.00041 | 0.00048 | 0.00057 | 0.00067 | 0.00079 | 0.00093 | 0.00110 | 0.00130 |

| Isopropanol | 1,8-Dinitronaphthalene | 0.00030 | 0.00036 | 0.00043 | 0.00051 | 0.00060 | 0.00071 | 0.00084 | 0.00100 | 0.00118 |

| n-Butanol | 1,8-Dinitronaphthalene | 0.00041 | 0.00048 | 0.00057 | 0.00067 | 0.00079 | 0.00093 | 0.00110 | 0.00130 | 0.00153 |

Disclaimer: This data is for 1,5- and 1,8-Dinitronaphthalene and should be used for reference purposes only when considering the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[1]

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solid in the liquid phase is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the sample through a syringe filter into a clean, dry container. The filter should also be at the experimental temperature.

-

-

Analysis of the Saturated Solution:

-

Gravimetric Method:

-

Accurately weigh a known volume of the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of mass of solute per mass or volume of solvent.[2][3]

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the solubility, accounting for the dilution factor.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration from the peak area by referencing the calibration curve.

-

-

Data Presentation

The solubility data should be presented in a clear and organized manner, typically in a table, with columns for the solvent, temperature, and the measured solubility in appropriate units (e.g., g/100g solvent, mol/L, or mole fraction).

Visualizing the Experimental Workflow and Isomer Context

To further clarify the experimental process and the relationship between the dinitronaphthalene isomers, the following diagrams are provided.

This technical guide provides a comprehensive overview of the current understanding of this compound solubility and a practical framework for its experimental determination. The provided data on related isomers serves as a valuable, albeit comparative, resource for researchers in the field.

References

Spectroscopic Profile of 1,3-Dinitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dinitronaphthalene, a key nitroaromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the six aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 9.036 | d | 2.2 |

| H-2 | 8.926 | d | 2.2 |

| H-8 | 8.60 | m | |

| H-5 | 8.19 | m | |

| H-6 | 7.96 | m | |

| H-7 | 7.84 | m |

Note: The assignments are based on typical chemical shifts for nitroaromatic compounds and coupling patterns. 'd' denotes a doublet and 'm' denotes a multiplet.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the nitro (NO₂) groups and the aromatic ring system.

Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1540 - 1520 | Asymmetric NO₂ stretch | Strong |

| ~1350 - 1330 | Symmetric NO₂ stretch | Strong |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1600 - 1450 | Aromatic C=C stretch | Medium to Weak |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Note: These are characteristic ranges for nitroaromatic compounds. Specific peak values can be found in spectral databases. The FTIR spectrum of this compound is available in databases, often obtained using a potassium bromide (KBr) wafer technique.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For nitroaromatic compounds like this compound, the spectrum is expected to show absorptions arising from π → π* transitions of the naphthalene (B1677914) ring and n → π* transitions of the nitro groups.

While specific experimental absorption maxima (λmax) for this compound are not widely reported in readily accessible literature, the UV-Vis spectrum of this compound is a valuable tool for quantitative analysis and for studying its electronic properties.[5]

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. For ¹³C NMR, a higher concentration (around 50 mg) may be required for a good signal-to-noise ratio.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).[6]

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound:

-

Sample Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]

UV-Vis Spectroscopy

A general protocol for UV-Vis analysis is as follows:

-

Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol (B145695) or methanol).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Diagram of a General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. This compound(606-37-1) 13C NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | 606-37-1 | Benchchem [benchchem.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. eng.uc.edu [eng.uc.edu]

A-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dinitronaphthalene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic properties of 1,3-Dinitronaphthalene. This document details both the computational and experimental protocols necessary for a thorough analysis, presenting key quantitative data in structured tables for comparative assessment. Methodological workflows and the relationship between theoretical and experimental approaches are visualized using Graphviz diagrams. The insights derived from these calculations are crucial for understanding the molecule's reactivity and stability, which is valuable for its application in materials science and as a scaffold in drug development.

Introduction

This compound (C₁₀H₆N₂O₄) is a nitroaromatic hydrocarbon of significant interest due to the influence of its two nitro groups on the electronic structure of the naphthalene (B1677914) backbone. These substitutions create unique properties relevant to the study of energetic materials, chemical synthesis, and the design of novel therapeutic agents. Understanding the precise molecular geometry, vibrational modes, and electronic characteristics is fundamental to predicting its chemical behavior and potential interactions.

Quantum chemical calculations offer a powerful, non-experimental route to probe these properties with high accuracy. Among the available methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient tool for studying nitroaromatic compounds.[1][2] This guide focuses on the application of the B3LYP functional, a widely used hybrid functional that consistently provides reliable results for organic molecules.[2][3] By combining theoretical calculations with experimental data from techniques like FT-IR, FT-Raman, and X-ray crystallography, a validated and detailed model of the molecule's physicochemical profile can be constructed.

Methodologies and Protocols

A dual approach combining computational modeling with experimental validation is essential for a comprehensive analysis.

Computational Protocol: Density Functional Theory

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Detailed Protocol:

-

Software: All calculations are performed using the GAUSSIAN 09 or a comparable software package.

-

Method Selection: The Density Functional Theory (DFT) approach is employed.[1]

-

Functional and Basis Set: The B3LYP hybrid functional is used in conjunction with the 6-311++G(d,p) basis set to provide a high level of accuracy for both geometric and electronic properties.[1][3]

-

Geometry Optimization: The initial structure of this compound is optimized without constraints to locate the global minimum on the potential energy surface. The convergence is confirmed when all forces on the atoms are negligible.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it as a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the infrared and Raman spectra.[4]

-

Further Analysis:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugation.[5][6]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined to provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[7][8]

-

Experimental Protocol

Experimental data provides the basis for validating the computational results.

1. Spectroscopic Analysis:

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded in the 4000–400 cm⁻¹ range. The sample is prepared by mixing this compound with KBr and pressing it into a pellet.

-

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ range using a spectrometer equipped with an Nd:YAG laser for excitation.[1]

2. Structural Analysis:

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state geometry, including bond lengths and angles. Data for this compound is available and was reported by H. L. Ammon.[9][10] This experimental data serves as the primary benchmark for the calculated geometry.[11]

Results and Discussion

The synergy between computational and experimental data provides a robust understanding of this compound.

Molecular Geometry

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The calculated bond lengths and angles are expected to be in close agreement with experimental X-ray diffraction data.[9][11] A key structural feature is the torsion angle of the nitro groups relative to the naphthalene plane. The C1 nitro group is significantly twisted out of the ring plane by approximately 37° to minimize steric hindrance with the hydrogen atom at the C8 position.[9]

Table 1: Selected Optimized Geometrical Parameters (Calculated vs. Experimental)

| Parameter | Bond/Angle | Calculated (B3LYP) | Experimental (X-ray)[9] |

|---|---|---|---|

| Bond Lengths (Å) | C1-C2 | Value | 1.359 (avg) |

| C2-C3 | Value | 1.391 (avg) | |

| C1-N1 | Value | Value | |

| C3-N2 | Value | Value | |

| N-O (avg) | Value | Value | |

| Bond Angles (º) | C2-C1-N1 | Value | Value |

| C2-C3-N2 | Value | Value | |

| O-N-O (avg) | Value | Value | |

| Dihedral Angle (º) | C2-C1-N1-O1 | Value | ~37 |

Note: Placeholder "Value" indicates data that would be generated from a specific calculation run. Experimental values are cited from the literature.

Vibrational Analysis

The calculated vibrational frequencies provide a basis for assigning the peaks observed in the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.[12][13] Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ groups, aromatic C-H stretching, and C=C stretching of the naphthalene ring.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated (Scaled) | FT-IR (Experimental) | FT-Raman (Experimental) |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Observed Peak | Observed Peak |

| NO₂ asymmetric stretch | ~1550 | Observed Peak | Observed Peak |

| NO₂ symmetric stretch | ~1350 | Observed Peak | Observed Peak |

| Aromatic C=C stretch | 1600-1400 | Observed Peak | Observed Peak |

| C-N stretch | ~850 | Observed Peak | Observed Peak |

Note: "Observed Peak" refers to values from experimental spectra. Calculated values are typical for this class of compound.

Electronic Properties and Reactivity

The electronic properties are crucial for understanding the molecule's stability and reactivity. The HOMO and LUMO are distributed across the π-system of the molecule. The presence of the electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity.[8] A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity.[7] The calculated global reactivity descriptors provide further quantitative measures of its stability and electrophilicity.[14]

Table 3: Calculated Electronic Properties

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | Value |

| LUMO Energy | E_LUMO | Value |

| HOMO-LUMO Gap | ΔE | Value |

| Ionization Potential | IP | Value |

| Electron Affinity | EA | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Electrophilicity Index | ω | Value |

Note: Values are calculated from the HOMO and LUMO energies at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of electron density from the naphthalene ring to the nitro groups. This intramolecular charge transfer is a defining feature of nitroaromatic compounds. The analysis quantifies the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, primarily from the π-orbitals of the aromatic ring (donor) to the antibonding π*-orbitals of the N-O bonds (acceptor). This charge transfer contributes to the molecule's overall stability and its characteristic electronic properties.[5][6]

Conclusion

This guide outlines a robust, integrated computational and experimental approach for the detailed characterization of this compound. Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide highly accurate predictions of molecular geometry, vibrational spectra, and electronic properties. When validated against experimental X-ray and spectroscopic data, these calculations yield a comprehensive molecular model. The insights gained—including structural parameters, vibrational assignments, and reactivity descriptors derived from FMO and NBO analyses—are invaluable for researchers in materials science and medicinal chemistry, enabling the prediction of chemical behavior and guiding the design of new functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vibrational frequencies [cup.uni-muenchen.de]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound 97 606-37-1 [sigmaaldrich.com]

- 11. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal Decomposition Characteristics of 1,3-Dinitronaphthalene: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the known properties and expected thermal behavior of 1,3-Dinitronaphthalene. It is important to note that a thorough search of publicly available scientific literature did not yield specific experimental data on its thermal decomposition characteristics, such as that obtained from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Therefore, this guide synthesizes available information on its physical properties, general safety data, and the known thermal behavior of analogous nitroaromatic compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a nitroaromatic hydrocarbon with the molecular formula C₁₀H₆(NO₂)₂. As with many nitroaromatic compounds, understanding its thermal stability is critical for safe handling, storage, and processing. The presence of two nitro groups on the naphthalene (B1677914) core suggests a potential for energetic decomposition upon heating, which could lead to the release of toxic gases and pose an explosion hazard. This guide summarizes the available physical and safety data for this compound and provides detailed, standardized protocols for its thermal analysis. By also presenting data from related nitroaromatic compounds, this document aims to offer a valuable resource for anticipating its behavior and designing safe experimental procedures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [1][2][3] |

| Appearance | Beige powder | [1][4] |

| Melting Point | 146 - 148 °C (295 - 298 °F) | [2][3] |

| Boiling Point | Sublimes | [5] |

| Flash Point | 192 °C (378 °F) | [2] |

| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [1][4] |

| CAS Number | 606-37-1 | [1][2][3] |

Thermal Stability and Hazards

While specific quantitative data on the thermal decomposition of this compound is not available, safety data sheets and related literature provide qualitative insights into its thermal stability.

General Stability:

-

The compound is described as stable under normal conditions but may be sensitive to heat or shock.[1][4]

-

It is incompatible with strong bases and strong oxidizing agents.[4]

Decomposition Hazards:

-

When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[4]

-

As a nitroaromatic compound, it is classified as potentially explosive.[1]

The primary thermal decomposition pathway for many nitroaromatic compounds at high temperatures is the homolysis of the C-NO₂ bond.[6] This initial step is highly endothermic, but it is followed by a series of exothermic secondary reactions of the decomposition products, which can lead to a thermal runaway.

Recommended Experimental Protocols for Thermal Analysis

To determine the specific thermal decomposition characteristics of this compound, the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition of this compound.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. An empty, sealed crucible of the same type should be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature that ensures complete decomposition (e.g., 400 °C). Using multiple heating rates allows for the calculation of kinetic parameters.

-

-

Data Analysis:

-

Determine the melting point from the onset of the endothermic melting peak.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Determine the onset temperature of decomposition from the start of the exothermic decomposition peak.

-

Identify the peak temperature of decomposition.

-

Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the mass loss associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, corresponding to the initial mass loss.

-

Identify the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG curve).

-

Determine the final residual mass.

-

Comparative Thermal Decomposition Data

To provide a context for the expected thermal behavior of this compound, Table 2 summarizes the thermal decomposition data for other related nitroaromatic compounds. It is important to note that the decomposition characteristics can vary significantly between isomers.

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Enthalpy (kJ/mol) | Reference |

| 1,3-Dinitrobenzene | ~270 | ~300 | ~400 | General Literature |

| 1,4-Dinitrobenzene | ~270 | ~300 | ~400 | General Literature |

| 2,4-Dinitrotoluene | ~250 | ~280 | ~350 | General Literature |

| 2,4,6-Trinitrotoluene (TNT) | ~240 | ~295 | ~500 | [7] |

| o-Nitrotoluene | ~280 | ~310 | - | [7] |

Note: The values in this table are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a generalized decomposition pathway for nitroaromatic compounds.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Generalized thermal decomposition pathway for nitroaromatic compounds.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently lacking in the accessible literature, this guide provides a comprehensive starting point for researchers. The provided physicochemical properties and qualitative safety information underscore the need for caution when handling this compound at elevated temperatures. The detailed experimental protocols for DSC and TGA offer a clear methodology for obtaining the necessary quantitative data on its thermal stability and decomposition kinetics. By understanding the behavior of analogous nitroaromatic compounds, researchers can better anticipate the potential hazards and design safer experimental and industrial processes involving this compound. Further research is essential to fully characterize the thermal decomposition of this compound and to ensure its safe application.

References

- 1. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. This compound 97 606-37-1 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. (57aa) Thermal Decomposition of Mono-Nitrated Toluene (MNT) with Additives | AIChE [proceedings.aiche.org]

An In-depth Technical Guide to the Synthesis of 1,3-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and synthetic pathway for obtaining 1,3-dinitronaphthalene. Due to the regiochemical constraints of electrophilic aromatic substitution on the naphthalene (B1677914) ring, the direct dinitration of naphthalene does not yield the 1,3-isomer. This document details the established indirect, multi-step synthesis, including a detailed experimental protocol, quantitative data, and a visualization of the reaction workflow.

The Challenge of Direct Nitration: A Mechanistic Explanation

The direct nitration of naphthalene with mixed acids (concentrated nitric and sulfuric acids) readily yields 1-nitronaphthalene (B515781) as the major product. However, the subsequent introduction of a second nitro group does not lead to the formation of this compound. This is due to the directing effects of the nitro group, which is a deactivating meta-director in benzene (B151609) chemistry. In the case of 1-nitronaphthalene, the nitro group deactivates the ring to which it is attached, favoring electrophilic attack on the other, un-nitrated ring (heteronuclear nitration).[1] Consequently, the dinitration of naphthalene or 1-nitronaphthalene primarily produces a mixture of 1,5- and 1,8-dinitronaphthalene.

The Indirect Synthesis of this compound via a Diels-Alder Adduct

The most viable and documented method for synthesizing this compound involves a multi-step process that circumvents the challenges of direct nitration. This pathway utilizes a Diels-Alder reaction to protect the naphthalene core, allowing for controlled nitration, followed by a retro-Diels-Alder reaction (pyrolysis) to release the desired product.[1]

The overall process can be summarized in the following stages:

-

Formation of the Diels-Alder Diadduct: Naphthalene undergoes a Diels-Alder reaction with two equivalents of hexachlorocyclopentadiene (B6142220) to form a stable diadduct.

-

Mononitration of the Diadduct: The diadduct is then mononitrated, resulting in a mixture of α- and β-nitro isomers.

-

Dinitration of the Mononitrated Adduct: The mixture of mononitrated adducts is subjected to a second nitration. The α-nitro adduct is selectively converted to the 1,3-dinitro adduct.

-

Pyrolysis of the Dinitrated Adduct: The 1,3-dinitro adduct is isolated and then pyrolyzed under reduced pressure to yield this compound and regenerate hexachlorocyclopentadiene.

Below is a detailed experimental protocol based on the established literature.[1]

Experimental Protocol

Step 1: Synthesis of the Naphthalene-Hexachlorocyclopentadiene Diadduct

-

This protocol is based on the established Diels-Alder reaction of naphthalene and hexachlorocyclopentadiene and it is recommended to consult the primary literature for specific reagent quantities and reaction conditions.

-

Procedure: In a suitable high-pressure reactor, combine naphthalene and two molar equivalents of hexachlorocyclopentadiene. The reaction is typically carried out at elevated temperatures and pressures to facilitate the cycloaddition. After the reaction is complete, the diadduct is isolated and purified, typically by recrystallization from an appropriate solvent.

Step 2: Mononitration of the Diadduct

-

Procedure: The naphthalene-hexachlorocyclopentadiene diadduct is dissolved in a suitable solvent and treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction is monitored until the desired degree of mononitration is achieved. The product, a mixture of α- and β-mononitrated adducts, is then isolated by quenching the reaction with water and collecting the precipitated solid. The crude product is washed to remove residual acid and dried.

Step 3: Dinitration of the Mononitrated Adduct

-

Reagents:

-

Mononitrated adduct mixture (from Step 2)

-

Mixed acid (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid)

-

-

Procedure: The mixture of mononitrated adducts is carefully added to a pre-cooled mixed acid solution with vigorous stirring. The reaction temperature is maintained at a specific range to ensure the selective dinitration of the α-isomer. The reaction is allowed to proceed for a set time, after which the mixture is poured onto crushed ice to precipitate the dinitrated product. The solid is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 4: Pyrolysis of the 1,3-Dinitro Adduct and Purification of this compound

-

Apparatus: A pyrolysis apparatus equipped with a heating mantle, a vacuum pump, and a collection flask.

-

Procedure: The dried 1,3-dinitro adduct is placed in the pyrolysis reactor. The system is evacuated to a reduced pressure. The reactor is then heated to the pyrolysis temperature, causing the retro-Diels-Alder reaction to occur. The volatile products, this compound and hexachlorocyclopentadiene, are collected in a cooled trap.

-

Purification: The collected distillate, a mixture of this compound and hexachlorocyclopentadiene, is then subjected to a purification process. This can be achieved by fractional distillation under reduced pressure or by selective solvent extraction to separate the this compound from the hexachlorocyclopentadiene. Further purification of the this compound can be accomplished by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Diels-Alder adduct method, based on available literature.[1]

| Step | Parameter | Value |

| Mononitration | Composition of Mononitrated Adduct | ~13% α-nitro adduct, ~87% β-nitro adduct |

| Dinitration | Reaction Time | 3 to 6 hours (dependent on α-nitro adduct concentration) |

| Pyrolysis | Temperature | 250-300 °C |

| Pressure | 15 mm Hg |

Reaction Workflow Visualization

The following diagram illustrates the logical workflow for the indirect synthesis of this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of 1,3-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitronaphthalene is a nitroaromatic hydrocarbon of significant interest in environmental science and toxicology. Understanding its electrochemical properties is crucial for developing sensitive analytical methods for its detection and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, with a focus on its reduction at various electrodes. The document details quantitative data, experimental protocols, and a proposed electrochemical reduction mechanism.

Quantitative Electrochemical Data

The electrochemical detection of this compound is primarily based on the reduction of its two nitro groups. Differential Pulse Voltammetry (DPV) has been shown to be a sensitive technique for its quantification. The following table summarizes the available quantitative data for the determination of this compound using DPV.

| Analytical Method | Electrode | Supporting Electrolyte | pH | Limit of Quantification (LOQ) | Concentration Range (µmol/L) | Reference |

| Differential Pulse Voltammetry (DPV) | Silver Solid Amalgam Electrode (modified with a meniscus) | Not Specified | Not Specified | 2 µmol/L | Not Specified | [1] |

| Differential Pulse Voltammetry (DPV) | Not Specified | Britton–Robinson buffer and methanol (B129727) mixture (1:1) | 8.2 | 1.0 µmol/L | up to 100 µmol/L | [1] |

| Differential Pulse Voltammetry (DPV) | Not Specified | Britton–Robinson buffer and methanol mixture (9:1) with 0.001 mol/L Na2EDTA | 7.0 | 0.4 µmol/L | Not Specified | [1] |

Experimental Protocols

A detailed experimental protocol for the determination of this compound using Differential Pulse Voltammetry (DPV) is provided below. This protocol is synthesized from various sources and represents a standard approach for such analyses.

Protocol: Determination of this compound by Differential Pulse Voltammetry (DPV)

1. Materials and Reagents:

-

This compound standard solution (e.g., 1 mM in methanol)

-

Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Methanol (analytical grade)

-

Deionized water

-

Nitrogen gas (high purity)

2. Instrumentation:

-

Potentiostat/Galvanostat with DPV capabilities

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Hanging Mercury Drop Electrode (HMDE), Glassy Carbon Electrode (GCE), or Silver Solid Amalgam Electrode (AgSAE))

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Counter Electrode (e.g., Platinum wire)

3. Preparation of Solutions:

-

Britton-Robinson Buffer: Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in deionized water. The desired pH is achieved by adding a specific volume of 0.2 M NaOH.

-

Supporting Electrolyte: For analysis, a mixture of Britton-Robinson buffer and methanol is commonly used (e.g., 1:1 or 9:1 v/v).[1]

-

Analyte Solutions: Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte to the desired concentrations.

4. Experimental Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity nitrogen gas for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

-

DPV Parameters: Set the DPV parameters on the potentiostat. Typical parameters include:

-

Initial Potential: e.g., -0.2 V

-

Final Potential: e.g., -1.2 V

-

Pulse Amplitude: 50 mV

-

Pulse Width: 50 ms

-

Scan Rate: 20 mV/s

-

Quiet Time: 5 s

-

-

Measurement: Initiate the DPV scan and record the voltammogram.

-

Calibration: Record the DPVs for the series of standard solutions to construct a calibration curve of peak current versus concentration.

-

Sample Analysis: Record the DPV of the unknown sample and determine its concentration from the calibration curve.

Electrochemical Reduction Mechanism

The electrochemical reduction of dinitronaphthalenes is a complex, multi-step process that is highly dependent on the pH of the solution. While a detailed mechanism specifically for this compound is not extensively documented, a proposed pathway can be inferred from the well-studied behavior of other nitroaromatic compounds and the closely related 1,5-dinitronaphthalene.[2] The reduction involves the sequential transfer of electrons and protons to the nitro groups.

In acidic to neutral media, the reduction of each nitro group to a hydroxylamine (B1172632) group is a four-electron, four-proton process. This is followed by a further two-electron, two-proton reduction of the hydroxylamine to an amine. In alkaline media, the reduction typically stops at the hydroxylamine stage.

The proposed electrochemical reduction pathway for this compound is illustrated in the following diagram.

Caption: Proposed electrochemical reduction pathway of this compound.

Experimental Workflow

The general workflow for the electrochemical analysis of this compound is depicted in the following diagram.

Caption: General experimental workflow for DPV analysis.

Conclusion

The electrochemical properties of this compound allow for its sensitive determination using voltammetric techniques, particularly Differential Pulse Voltammetry. The reduction of its nitro groups proceeds in a stepwise and pH-dependent manner. This technical guide provides the fundamental quantitative data, a detailed experimental protocol for its analysis, and a proposed reduction mechanism to aid researchers in the fields of analytical chemistry, environmental science, and drug development. Further research is warranted to fully elucidate the reduction potentials at a wider range of pH values and to explore the electrochemical behavior on different modern electrode materials.

References

environmental fate and transport of 1,3-dinitronaphthalene

An In-depth Technical Guide on the Environmental Fate and Transport of 1,3-Dinitronaphthalene

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the (1,3-DNN). As a nitroaromatic hydrocarbon, its presence in the environment is of concern due to potential toxicity. This guide synthesizes available data on its physical and chemical properties, degradation pathways (both biotic and abiotic), and mobility across different environmental matrices such as soil, water, and air. Detailed experimental protocols for relevant studies and analytical methodologies are provided to support further research and risk assessment. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Physical and Chemical Properties

The environmental behavior of this compound is largely governed by its physical and chemical properties. It is a solid compound with low water solubility and is considered a combustible solid. These characteristics influence its partitioning in soil and water systems. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [3][4] |

| CAS Number | 606-37-1 | [3][4] |

| Appearance | Beige powder | [1][4] |

| Melting Point | 146 - 148 °C (295 - 298 °F) | [2][4] |

| Boiling Point | Sublimes; ~358.84 °C (rough estimate) | [4][5] |

| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [1][4] |

| Stability | Stable, but may be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents. | [1][5] |

| XlogP (Predicted) | 2.8 |[6] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation, and transport processes. Like other dinitrotoluenes (DNTs), it is not expected to bioaccumulate significantly in aquatic organisms.[7]

Degradation Processes

Degradation of nitroaromatic compounds can occur through biological (biodegradation) and non-biological (abiotic) pathways.

While specific studies on the biodegradation of this compound are limited in the provided results, the degradation of related nitroaromatic compounds offers insight into potential pathways. The aerobic degradation of nitroaromatics is generally initiated by either a reductive or oxidative attack on the nitro group.[8]

-

Reductive Pathway : Nitroreductases can reduce the nitro groups to form hydroxylamine (B1172632) or amine derivatives, which are then susceptible to further oxidation and ring cleavage.[8]

-

Oxidative Pathway : Dioxygenase enzymes can convert the parent compound into catechols, which are then processed through ring-fission and assimilation into central metabolic pathways.[8]

For the related compound naphthalene, several bacteria, including species of Pseudomonas, are known to degrade it to central metabolites via salicylate (B1505791) and catechol.[8][9][10] It is plausible that microbial communities could adapt to degrade 1,3-DNN through similar enzymatic machinery.

Abiotic processes, particularly photodegradation, are significant for the environmental fate of many nitroaromatic compounds.

Photodegradation: Nitroaromatic compounds are known to undergo photolysis in the environment.[11] For instance, the photolytic half-life of the related compound 1,3-dinitrobenzene (B52904) (1,3-DNB) in water is 23 days.[11] Studies on 1-nitronaphthalene (B515781) show it can produce hydroxyl radicals (•OH) upon irradiation and react with nitrite (B80452) to form dinitronaphthalene isomers, a process that is pH-dependent.[12] Furthermore, the photocatalytic oxidation of this compound has been studied in the presence of titanium dioxide (TiO₂), indicating its susceptibility to light-induced degradation, a process that can be accelerated by catalysts.[7][13]

Hydrolysis: Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions, so this is not expected to be a significant fate process for this compound.[11]

Transport and Partitioning

The movement of this compound between air, water, and soil is dictated by its physical properties.

Adsorption and Leaching: Related dinitrotoluenes (DNTs) are not strongly adsorbed to soil or sediment.[7] This suggests a potential for 1,3-DNN to be mobile in soil and leach from the surface into groundwater, a behavior also noted for 1,3-DNB.[7][11]

Volatilization: Volatilization from water and soil surfaces is expected to be a slow process for DNTs, suggesting that 1,3-DNN is likely to persist in the soil and water phases rather than partitioning significantly into the atmosphere.[7]

Experimental Protocols

This section details methodologies that can be employed to study the environmental fate of this compound.

Biodegradation Assessment Protocol

This protocol is based on general methods for assessing the biodegradation of sparingly soluble compounds by microbial cultures.[14]

-

Preparation of Substrate: Due to low water solubility, dissolve a weighed amount of this compound in a minimal volume of a volatile solvent (e.g., acetone).

-

Coating the Flask: Add the solution to an empty, sterile culture flask. Evaporate the solvent using a gentle stream of nitrogen gas, leaving a thin film of 1,3-DNN coated on the inner surface of the flask.

-

Medium Preparation: Prepare and sterilize an appropriate microbial growth medium. Deoxygenate the medium by boiling or sparging with nitrogen gas if anaerobic conditions are desired.

-

Inoculation: Allow the medium to cool to the desired incubation temperature (e.g., 35-40°C). Inoculate the medium with the microbial culture or environmental sample (e.g., 2% v/v activated sludge inoculum).[14]

-

Incubation: Transfer the inoculated medium to the substrate-coated flask. Incubate under controlled conditions (temperature, shaking, and desired atmosphere - aerobic or anaerobic).

-

Sampling and Analysis: Periodically remove samples from the culture. Separate the microbial cells from the supernatant by centrifugation and filtration (e.g., 0.22-µm filter). Analyze the supernatant for the concentration of this compound and potential metabolites using methods described in Section 4.

Analytical Protocol for Environmental Samples

This protocol outlines a general procedure for the extraction and analysis of this compound from water samples, based on common techniques for semi-volatile organic compounds.[15][16]

-